5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a butyl group, and an oxoindoline moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 1-butyl-2-oxoindoline-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
This compound has shown potential in biological studies, particularly in the development of anticancer agents. It has been investigated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Medicine
In medicine, (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is being explored for its therapeutic potential. Studies have indicated its efficacy in targeting cancer cells, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as VEGFR-2, which plays a crucial role in angiogenesis and cancer cell proliferation . The compound induces apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins like Bax and caspases while decreasing the levels of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
N’-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides: These compounds share a similar core structure and have been studied for their anticancer properties.
N’-(1-butyl-2-oxoindolin-3-ylidene)furan-2-carbohydrazide: This compound has a similar indoline moiety and has been investigated for its biological activities.
Uniqueness
(Z)-5-bromo-N’-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide stands out due to the presence of the bromine atom and the hydroxybenzohydrazide moiety, which confer unique chemical properties and biological activities. Its ability to inhibit specific molecular targets and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
5-bromo-N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-3-10-23-15-7-5-4-6-13(15)17(19(23)26)21-22-18(25)14-11-12(20)8-9-16(14)24/h4-9,11,24,26H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXSDEQIEBKJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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